N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

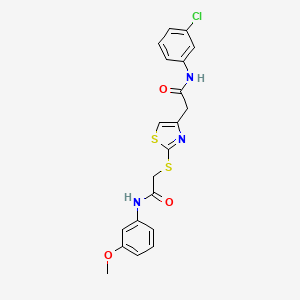

N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative characterized by a complex structure featuring:

- Thiazole core: A five-membered heterocyclic ring containing nitrogen and sulfur atoms, critical for biological interactions .

- 3-Methoxyphenyl substituent: A methoxy-substituted aromatic moiety linked via a thioether bridge, enhancing electronic and steric properties .

- Acetamide backbone: Provides structural flexibility and hydrogen-bonding capacity .

Molecular Formula: C₂₁H₂₀ClN₃O₃S₂

Molecular Weight: 462.0 g/mol .

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O3S2/c1-27-17-7-3-6-15(9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-5-2-4-13(21)8-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPFLVVNCGBTES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes available research findings, including structure-activity relationships (SAR), mechanisms of action, and in vitro studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a thiazole ring, which is often associated with various biological activities, including anticancer effects. The presence of the methoxy and chlorophenyl groups enhances its pharmacological profile.

Research indicates that compounds containing thiazole moieties exhibit diverse mechanisms of action, primarily through the inhibition of key enzymes and pathways involved in cancer cell proliferation. For instance, thiazole derivatives have been shown to inhibit the vascular endothelial growth factor receptor (VEGFR-2) and AKT signaling pathways, leading to apoptosis in cancer cells .

In Vitro Studies

Several studies have evaluated the anticancer activity of thiazole derivatives similar to this compound. For example:

- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer), with IC50 values indicating effective inhibition of cell growth. For instance, derivatives with similar structures showed IC50 values ranging from 1.61 to 3.12 µM against these cell lines .

- Apoptosis Induction : Flow cytometry analyses revealed that treatment with thiazole derivatives resulted in cell cycle arrest at the S phase, followed by caspase-mediated apoptosis. This suggests that this compound may induce programmed cell death through similar pathways .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Thiazole derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Structure-Activity Relationship (SAR)

The biological activity of thiazole-containing compounds is often linked to their structural features:

- Thiazole Ring : Essential for anticancer activity; modifications can enhance or reduce efficacy.

- Substituents on Aromatic Rings : Electron-donating groups (like methoxy) generally improve activity by stabilizing the molecule or enhancing interactions with biological targets .

Case Studies

- Case Study 1 : A study on a series of thiazole derivatives showed that introducing an electron-withdrawing group at specific positions significantly increased cytotoxicity against cancer cell lines, suggesting that careful modification can yield more potent compounds .

- Case Study 2 : Another investigation focused on the apoptotic effects of thiazole derivatives indicated that compounds with a specific arrangement of substituents led to enhanced binding affinity for VEGFR-2, correlating with increased antiproliferative activity .

Scientific Research Applications

N-(3-chlorophenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of growing interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its chemical properties, biological activities, and potential therapeutic applications based on current research findings.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of approximately 437.9 g/mol. The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer research .

Physical Properties

While specific physical properties such as boiling point and melting point are not extensively documented, the compound's solubility and stability under various conditions are critical for its application in biological systems.

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. Preliminary studies suggest that the compound may inhibit the growth of Gram-positive bacteria, making it a candidate for further development into antimicrobial agents .

Anticancer Potential

Thiazole-containing compounds have also shown promise in cancer therapy. The unique structure of this compound suggests potential interactions with cancer cell pathways. In vitro studies have indicated that this compound may induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer drug .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes associated with disease processes. Enzyme inhibition studies have demonstrated that this compound can act on targets involved in inflammation and cancer progression, suggesting a dual role in therapeutic applications .

Study on Antimicrobial Activity

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated a significant reduction in bacterial colony counts when treated with this compound compared to control groups, highlighting its potential as a new antimicrobial agent .

Research on Anticancer Effects

In another study focused on cancer therapeutics, researchers investigated the cytotoxic effects of thiazole derivatives on breast cancer cell lines. This compound was found to induce cell cycle arrest and apoptosis, suggesting it could be developed into a novel anticancer drug .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Chlorophenyl Position: 3-Chloro substitution (target compound) vs.

- Methoxy vs. Methylthio Groups : The 3-methoxyphenyl group in the target compound offers hydrogen-bonding capability, while methylthio () enhances lipophilicity but reduces polarity .

- Thiazole vs. Thiadiazole Cores : Thiadiazole-containing analogs (e.g., Compound 6.4) exhibit higher rigidity and stronger antibacterial activity due to additional nitrogen atoms .

Spectroscopic and Physicochemical Comparisons

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)acetamide derivatives?

Methodological Answer: The synthesis typically involves coupling chloroacetyl chloride with substituted aminothiazole derivatives under controlled conditions. For example:

- Step 1: React 3,4-dichlorophenylacetic acid with 2-aminothiazole in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) as a coupling agent and triethylamine as a base .

- Step 2: Stir the mixture at 273 K for 3 hours, followed by extraction with dichloromethane and purification via recrystallization (methanol/acetone, 1:1) to yield crystalline products .

- Variations: For thiazole-thiadiazole hybrids, 2-chloro-N-substituted acetamides are reacted with mercapto-quinazolinone derivatives in dry acetone with anhydrous K₂CO₃ .

Q. How is the molecular structure of N-(3-chlorophenyl)acetamide derivatives characterized in academic research?

Methodological Answer: Structural elucidation employs:

- X-ray crystallography: Determines dihedral angles (e.g., 61.8° between dichlorophenyl and thiazol rings) and hydrogen-bonding patterns (e.g., N–H⋯N interactions forming R₂²(8) motifs) .

- Spectroscopy:

- LC-MS: Confirms molecular ion peaks (e.g., m/z = 584 [M-1] for thiadiazole derivatives) .

Advanced Research Questions

Q. What factors influence the reaction yield and purity when synthesizing thiazole-containing acetamide derivatives?

Methodological Answer: Key factors include:

- Solvent polarity: Dichloromethane and dioxane enhance reactivity in coupling reactions .

- Temperature control: Reactions at 273 K minimize side-product formation during carbodiimide-mediated couplings .

- Purification: Slow evaporation from methanol/acetone (1:1) yields high-purity crystals (>95%), while column chromatography isolates thiadiazole hybrids .

- Catalyst optimization: Triethylamine neutralizes HCl byproducts, improving yields (e.g., 94.8% for compound 6.4 in ) .

Q. How can researchers resolve contradictions in biological activity data for structurally similar acetamide compounds?

Methodological Answer: Discrepancies often arise from:

Q. What methodologies are employed to establish structure-activity relationships (SAR) for thiazole-acetamide derivatives in anticancer research?

Methodological Answer: SAR studies utilize:

- Fragment-based design: Introduce electron-withdrawing groups (e.g., Cl, F) to the phenyl ring to enhance DNA intercalation, as seen in 3-chlorophenyl derivatives with IC₅₀ < 10 μM .

- Bioisosteric replacement: Replace thiazole with thiadiazole to improve metabolic stability, as demonstrated in compound 6.5 (m/z = 646 [M-1]) .

- Computational docking: Map binding affinities to kinase domains (e.g., EGFR) using molecular dynamics simulations to prioritize synthetic targets .

Q. How does hydrogen bonding influence the crystallographic packing of N-(3-chlorophenyl)acetamide derivatives?

Methodological Answer: In crystal lattices:

- N–H⋯N interactions: Form inversion dimers (R₂²(8) motifs), stabilizing the structure along the a-axis .

- Torsional angles: Dihedral angles >60° between aromatic rings reduce π-π stacking, favoring van der Waals interactions .

- Thermal stability: Strong hydrogen-bonding networks correlate with high melting points (e.g., 459–461 K in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.